Scillarenin

描述

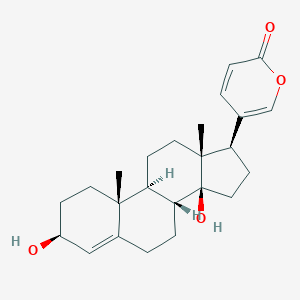

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOVMIMOCJILI-KFZANIOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878661 | |

| Record name | Scillarenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-22-5 | |

| Record name | Scillarenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scillarenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scillarenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCILLARENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile of Scillarenin

Scillarenin is a steroid derivative with a distinctive bufadienolide structure.

| Property | Value | Reference |

| Chemical Formula | C24H32O4 | drugfuture.com |

| Molecular Weight | 384.51 g/mol | drugfuture.com |

| CAS Number | 465-22-5 | drugfuture.comchemsrc.com |

| IUPAC Name | (3β)-3,14-Dihydroxybufa-4,20,22-trienolide | drugfuture.com |

| Melting Point | 232-238 °C | drugfuture.com |

| Solubility | Soluble in methanol (B129727) and chloroform. | drugfuture.comglpbio.com |

The structure of this compound features a steroid nucleus with a hydroxyl group at the C3 and C14 positions and a di-unsaturated six-membered lactone ring (α-pyrone) attached at C17. nih.govdrugfuture.com

Synthetic Approaches and Chemical Transformations of Scillarenin and Its Derivatives

Total Synthesis Strategies for Scillarenin

The term "total synthesis" in the context of complex steroids like this compound can encompass both the complete construction from simple, achiral starting materials and the strategic conversion from abundant, structurally related natural products. rsc.org Due to the complexity of the steroid nucleus, semi-synthesis from other steroids is a common and practical approach. thieme-connect.dersc.org A landmark achievement in bufadienolide synthesis was the chemical transformation of a cardenolide, which possesses a five-membered lactone ring, into a bufadienolide, characterized by its six-membered diene-lactone ring. acs.org

A pivotal strategy in obtaining bufadienolides is the conversion from more readily available cardenolide precursors. The transformation of digitoxigenin, a plant-derived cardenolide, into this compound represents a significant accomplishment in this field. nih.govacs.orgnih.gov This conversion was the first reported chemical transformation of a plant cardenolide into a plant bufadienolide, demonstrating the feasibility of modifying the C-17 lactone ring which is the defining structural difference between these two classes of cardiac steroids. nih.govresearchgate.net The core of this synthetic challenge lies in expanding the five-membered butenolide ring of the cardenolide into the six-membered α-pyrone ring characteristic of this compound and other bufadienolides. wikipedia.org

To construct the doubly unsaturated α-pyrone ring of a bufadienolide from a cardenolide's butenolide ring, the introduction of an additional double bond is necessary. Dehydrohalogenation is a classic and effective method for creating unsaturation in organic synthesis. This process typically involves two main steps: halogenation followed by elimination.

In a representative sequence, an intermediate is first treated with a halogen, such as bromine (Br₂), to form a dihalide derivative. This bromination step sets the stage for the subsequent elimination. The resulting dihaloalkane is then treated with a strong base, which induces the removal of two molecules of hydrogen halide (HX) in a process called dehydrohalogenation. This double elimination reaction successfully generates the required carbon-carbon double bonds, leading to the formation of the stable, conjugated diene system of the α-pyrone ring found in this compound.

Chemoenzymatic Synthesis of this compound (e.g., from Proscillaridin (B1679727) via Enzymatic Glycolysis)

Chemoenzymatic synthesis offers a highly efficient and selective route to this compound. This compound is the genuine aglycone (the non-sugar component) of the cardiac glycoside proscillaridin. Researchers have established conditions for the highly effective enzymatic glycolysis (hydrolysis of the glycosidic bond) of proscillaridin. thieme-connect.deacs.org This method utilizes enzymes to cleave the rhamnose sugar moiety from the C-3 position of the steroid core. The process is noteworthy for its efficiency, achieving a quantitative yield of this compound from its glycoside precursor, proscillaridin. thieme-connect.deacs.org This enzymatic approach avoids the harsh conditions and potential side reactions associated with purely chemical hydrolysis, providing a clean and high-yielding pathway to the target aglycone.

Design and Synthesis of Novel this compound Derivatives and Analogues

Building upon the availability of this compound, particularly through efficient methods like enzymatic hydrolysis, chemists have designed and synthesized novel derivatives and analogues. thieme-connect.deacs.org The goal of these synthetic efforts is often to explore the structure-activity relationships of this class of compounds. By using this compound as a core building block, new molecules can be created through targeted chemical modifications. thieme-connect.deacs.orgnih.gov

One significant application of this compound as a synthetic precursor is in the preparation of bufotoxin (B1668042) homologues. thieme-connect.deacs.org Bufotoxins are complex natural products where a steroid aglycone, such as bufalin, is linked at the C-3 hydroxyl group to a suberoyl-arginine ester side chain. nih.gov Using this compound as the starting aglycone, researchers have synthesized new bufotoxin homologues in excellent yield. thieme-connect.deacs.org This involves chemically attaching dicarboxylic acid chains of varying lengths, including those longer than the natural suberoyl group, to the C-3 hydroxyl position of this compound, followed by coupling with an amino acid like arginine. thieme-connect.deacs.orgnih.gov

Synthesized this compound Derivatives

The following table summarizes a series of bufotoxin homologues prepared from this compound, highlighting the different dicarboxylic acid linkers introduced at the C-3 position.

| Compound | Dicarboxylic Acid Linker | Alkyl Chain Length |

| 3a | Succinic acid | 4 carbons |

| 3b | Glutaric acid | 5 carbons |

| 3c | Adipic acid | 6 carbons |

| 3d | Pimelic acid | 7 carbons |

| 3e | Suberic acid | 8 carbons |

| 3f | Azelaic acid | 9 carbons |

| 3g | Sebacic acid | 10 carbons |

Table based on data from a study on the synthesis of new bufotoxin homologues. thieme-connect.deacs.org

Synthesis of Structurally Novel Aglycones Derived from this compound

This compound, the genuine aglycone of proscillaridin, serves as a valuable starting material for the synthesis of novel bufotoxin homologues. An efficient method for obtaining this compound involves the quantitative enzymatic glycolysis of proscillaridin. researchgate.net This process provides the necessary precursor for creating derivatives with modified alkyl chains at the C-3 position of the steroid nucleus. Researchers have successfully prepared new bufotoxin homologues from this compound, featuring alkyl chains of various lengths, including those longer than a suberoyl group. researchgate.net

The synthesis of these novel aglycones from this compound has been achieved in excellent yields. researchgate.net This approach allows for the systematic modification of the aglycone structure, providing a platform for exploring how changes in the C-3 substituent affect the molecule's properties. The preparation of these derivatives expands the library of available bufadienolide-based compounds for further investigation. researchgate.netresearchgate.net

Chemical Transformation Studies of this compound and Related Bufadienolides

The chemical transformation of this compound and other bufadienolides is a significant area of research, aiming to generate structural diversity and new derivatives. These modifications can alter the compound's chemical properties and provide insight into structure-activity relationships. numberanalytics.comnih.gov

One notable transformation involves the Diels-Alder reaction. The pyrone ring of bufadienolides, such as in proscillaridin (which contains the this compound aglycone), can react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) and methyl propiolate. This cycloaddition yields 1,4-cycloadducts and 17-aryl derivatives. researchgate.net For instance, three aromatic compounds with a carbomethoxyl or dimethoxyphthaloyl group were prepared via this method and subsequently transformed into alcohols, carboxylic acids, and amides. researchgate.net

Another key area of chemical modification is the transformation of the α-pyrone lactone ring. Studies have shown the synthesis of lactam derivatives from bufadienolide lactones. nih.gov This conversion alters the heterocyclic ring at the C-17 position, providing a different class of compounds for evaluation.

Biotransformation offers an alternative to conventional chemical synthesis for modifying bufadienolides. frontiersin.org This method utilizes microorganisms or plant cell cultures to carry out specific chemical reactions. For example, the fungus Alternaria alternata has been used to biotransform cinobufagin, yielding six derivatives, with 12β-hydroxy-cinobufagin being the major product under optimized conditions. frontiersin.org Similarly, Fusarium solani can perform isomerization reactions, converting a 3β-hydroxyl group to a 3α-hydroxyl configuration and selectively oxidizing the 3β-hydroxyl to a ketone. frontiersin.org Plant suspension cells, such as those from Catharanthus roseus and Saussurea involucrata, have also been successfully used to produce new bufadienolide derivatives like 3-epi-telocinobufagin. frontiersin.org

Other chemical modifications reported for related bufadienolides include acetylation and ketalization of the A-ring glycone of proscillaridin A. researchgate.net Furthermore, a series of arginine diacyl chain conjugated bufadienolides have been identified, characterized by the esterification of the C-3 hydroxyl group with an arginine diacyl group of varying chain lengths. frontiersin.org These diverse transformation strategies highlight the chemical versatility of the bufadienolide scaffold.

Table 1: Examples of Chemical Transformations of Bufadienolides

| Starting Material | Reagent/Method | Product Type | Reference |

| Proscillaridin | Dimethyl acetylenedicarboxylate | 1,4-Cycloadduct (Aromatic derivative) | researchgate.net |

| Proscillaridin | Methyl propiolate | 1,4-Cycloadduct (Aromatic derivative) | researchgate.net |

| Bufadienolide lactones | Chemical Synthesis | Lactam derivatives | nih.gov |

| Cinobufagin | Biotransformation (Alternaria alternata) | 12β-hydroxy-cinobufagin | frontiersin.org |

| Bufadienolide (3β-OH) | Biotransformation (Fusarium solani) | 3α-hydroxy derivative | frontiersin.org |

| Telocinobufagin | Biotransformation (Catharanthus roseus cells) | 3-epi-telocinobufagin | frontiersin.org |

| Proscillaridin A | Acetic Anhydride | Acetylated A-ring glycone | researchgate.net |

| Bufadienolide (3β-OH) | Natural Conjugation | Arginine diacyl chain conjugates | frontiersin.org |

Pharmacological Research and Biological Activities of Scillarenin

Cardiotonic Activity and Modulation of Cardiac Function

The most well-documented pharmacological effect of Scillarenin is its cardiotonic activity, stemming from its ability to directly influence the function of heart muscle cells.

The primary mechanism behind the cardiotonic effects of this compound and other cardiac glycosides is the inhibition of the Na+,K+-ATPase enzyme, an integral protein pump found on the membrane of cardiac muscle cells (myocytes). This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by actively transporting Na+ out of the cell and K+ into the cell.

The process unfolds through a series of steps:

Inhibition of the Pump : this compound binds to the Na+,K+-ATPase pump, specifically to the E2-P, or phosphorylated, conformation of the enzyme. This binding inhibits the enzyme's activity.

Increase in Intracellular Sodium : The inhibition of the pump leads to a decrease in the extrusion of Na+, causing its intracellular concentration to rise.

Effect on the Sodium-Calcium Exchanger : The elevated intracellular Na+ concentration alters the gradient for the sodium-calcium (Na+/Ca2+) exchanger. This secondary transporter, which normally expels calcium (Ca2+) from the cell in exchange for Na+, becomes less efficient.

Increase in Intracellular Calcium : Reduced Ca2+ expulsion by the Na+/Ca2+ exchanger results in an accumulation of Ca2+ inside the myocyte. This increases the amount of calcium available to the contractile proteins (actin and myosin) within the cell.

This cascade ultimately enhances the force of myocardial contraction. The binding affinity of cardiac glycosides to the Na+,K+-ATPase is a key determinant of their inhibitory potency.

Antioxidant Properties of this compound

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage through oxidative stress, a process implicated in numerous diseases. Antioxidants are compounds that can neutralize these ROS.

The antioxidant potential of chemical compounds is often evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While bufadienolides as a class are generally considered to have weak antioxidant properties due to their steroid structure, extracts from the plants they are derived from show notable activity. d-nb.info For instance, a methanolic extract of Urginea maritima demonstrated a significant scavenger effect on the DPPH radical, with an IC50 value (the concentration required to scavenge 50% of the radicals) of 57.83 µg/ml. nih.gov Chromatographic fractions of this extract showed a wide range of IC50 values, from 39.68 µg/ml to 499.23 µg/ml, indicating that certain components are more active than others. nih.gov

Table 1: DPPH Radical Scavenging Activity of Urginea maritima Extracts

| Extract/Fraction | IC50 (µg/ml) |

| Methanolic Extract | 57.83 ± 1.59 |

| Chromatographic Fractions | 39.68 - 499.23 |

This table shows the antioxidant activity for the whole extract and its fractions, not for isolated this compound.

Antimalarial Potential of this compound

This compound, a bufadienolide cardiac glycoside, has been identified as a compound with promising antimalarial properties. nih.gov Its potential is being explored through both laboratory studies and computational analysis, highlighting its promise as a novel antimalarial agent. nih.gov The investigation into natural compounds like this compound is crucial in the ongoing search for new treatments to combat the global health challenge of malaria, which is exacerbated by the emergence of drug-resistant parasite strains. nih.govnih.govijsrem.com

In Vitro Antiplasmodial Activity Against Malaria Parasites

Laboratory studies have demonstrated the effectiveness of this compound against the malaria parasite, Plasmodium falciparum. In a study analyzing the phytochemicals from the bark of Schleichera oleosa, this compound was identified as a key bioactive constituent. nih.gov The methanolic extract of the bark, containing this compound, showed significant in vitro antimalarial activity against P. falciparum, with a 50% inhibitory concentration (IC50) value of 0.780 µg/mL. nih.gov While this is higher than the standard drugs chloroquine (B1663885) (0.020 µg/mL) and quinine (B1679958) (0.268 µg/mL), it still represents significant antiplasmodial efficacy and validates the potential of this compound as an antimalarial compound. nih.gov The evaluation of antiplasmodial activity is often conducted against both chloroquine-sensitive and chloroquine-resistant strains of the parasite to determine the compound's effectiveness in the face of drug resistance. nih.govnih.govspringermedizin.de

Computational Approaches in Antimalarial Drug Discovery

Computational methods are increasingly vital in accelerating the discovery of new antimalarial drugs. ijsrem.comnih.govmonash.edu These in silico techniques, including molecular docking and molecular dynamics simulations, allow researchers to predict how a compound like this compound will interact with specific parasite proteins, saving time and resources compared to traditional screening methods. nih.govcapes.gov.br This approach helps in identifying and optimizing lead compounds that can be developed into effective treatments. researchgate.net

Molecular docking is a computational tool used to predict the binding affinity and interaction between a small molecule (ligand) and a protein (receptor). ukm.edu.myresearchgate.net This method is crucial for identifying potential drug targets.

P. falciparum lactate (B86563) dehydrogenase (PfLDH): PfLDH is a critical enzyme in the parasite's energy production pathway, making it a key target for antimalarial drugs. nih.govijpsdronline.comnih.gov Computational studies have shown that this compound exhibits a high binding affinity for PfLDH. nih.gov In one study, this compound demonstrated a higher docking score than the standard antimalarial drug chloroquine, which has a binding affinity of -8.1 kcal/mol, suggesting a potentially more effective binding interaction. nih.gov This strong interaction, predicted by docking simulations, indicates that this compound could act as a competitive inhibitor of this essential enzyme. nih.govnih.gov

Plasmepsin V (PMV): Plasmepsins are a family of aspartic proteases in P. falciparum that are essential for processes like hemoglobin degradation and protein export, making them viable drug targets. nih.govmdpi.comfrontiersin.org Plasmepsin V, in particular, is considered a superior target due to its vital role in trafficking proteins to the surface of the infected red blood cell. nih.govnih.govresearchgate.net Docking studies with this compound against malarial targets like Plasmepsin V have shown strong binding affinities, further supporting its potential as an inhibitor of crucial parasite functions. nih.gov

Molecular dynamics (MD) simulations provide a more detailed view of the stability and dynamics of the ligand-protein complex over time. plos.orgmalariaworld.org These simulations, which model the movement of atoms and molecules, confirmed the strong and stable binding of this compound to malarial target proteins as predicted by docking studies. nih.gov The stability of the complex formed between this compound and targets like PfLDH is a key indicator of its potential inhibitory effect, suggesting that it can maintain a strong interaction within the biological environment. nih.govnih.gov

Assessment of Drug-Likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles in Antimalarial Context

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, often assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govnih.gov Computational tools are used to evaluate these properties early in the drug discovery process. mdpi.comsciforschenonline.org

This compound has been shown to have a favorable ADMET profile in computational analyses. nih.gov These studies predict that the compound is likely to be well-absorbed, distributed effectively to its target, metabolized at an appropriate rate, and excreted without causing significant toxicity. nih.gov Furthermore, this compound adheres to criteria like Lipinski's rule of five, which assesses the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans. nih.govnih.gov These positive in silico predictions for both ADMET and drug-likeness strengthen the case for this compound's development as a potential antimalarial agent. nih.govnih.gov

Other Investigated Biological Activities and Therapeutic Potential

Beyond its antimalarial potential, this compound, as a member of the bufadienolide class of cardiotonic steroids, has been investigated for other biological activities. nih.govnih.gov Historically, cardiac glycosides have been used in the treatment of heart failure. nih.gov Research has also explored the antiviral properties of this compound. nih.gov One study reported its activity against rhinoviruses, the common cold viruses, by affecting virus replication. nih.gov Additionally, various secondary metabolites from plants, similar in class to this compound, have been studied for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. mdpi.commdpi.com While this compound is primarily known as a cardiotonic agent, these additional areas of research suggest a broader therapeutic potential that may warrant further investigation. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene) methyl] phenyl beta-Dglucopyranoside |

| Amodiaquine |

| Artemisinin |

| Artesunate |

| Atorvastatin |

| Chloroquine |

| Esaxerenone |

| Ethylgallate |

| Itraconazole |

| Kaempferol |

| Kaempferol-3-O-β-d-glucoside |

| Mefloquine |

| Phytol |

| Posaconazole |

| Quinine |

| This compound |

Potential Applications in Respiratory Conditions (e.g., Common Cold, Upper Respiratory Infections)

This compound has demonstrated notable antiviral activity, particularly against viruses responsible for common respiratory ailments. Research has shown that this compound can selectively inhibit the replication of picornaviruses, with a pronounced effect against rhinoviruses, the primary causative agents of the common cold. iiarjournals.orgresearchgate.net This selective inhibition of viral multiplication suggests a potential therapeutic benefit in managing conditions precipitated by these viruses. iiarjournals.org

The compound is found in plants such as Drimia maritima (squill) and Urginea indica, which have been traditionally used in remedies for coughs and respiratory problems. iiarjournals.orgikprress.org The presence of this compound in these plants may, in part, explain their historical use in treating symptoms associated with the common cold and other upper respiratory infections. iiarjournals.orgikprress.orgnih.govnih.gov Studies on plant extracts containing this compound further support its potential role in addressing respiratory diseases. medtigo.com For instance, Urginea bulb extracts have been used in modern medicinal expectorant and cold preparations. nih.gov

The mechanism of action for its antiviral effects has been a subject of investigation, with studies pointing towards the inhibition of viral replication processes. researchgate.net This antiviral potential positions this compound as a compound of interest for further research into treatments for common viral respiratory infections.

| Condition | Virus Family/Genus | Key Finding | Citation |

| Common Cold | Picornavirus (Rhinovirus) | Selectively inhibits viral multiplication. | iiarjournals.orgresearchgate.net |

| Upper Respiratory Infections | Not specified | Found in plants traditionally used for these conditions. | ikprress.orgnih.govnih.gov |

Anticancer Research and Cytotoxic Effects on Cancer Cell Lines

This compound has emerged as a compound of significant interest in anticancer research due to its potent cytotoxic effects on a variety of cancer cell lines. iiarjournals.orgnih.govresearchgate.net Studies have demonstrated its ability to inhibit the growth of cancer cells at nanomolar concentrations. iiarjournals.org

The cytotoxic activity of this compound has been observed in several types of cancer, including:

Glioblastoma: this compound is being investigated for its potential to treat this aggressive brain tumor. nih.gov

Breast Adenocarcinoma (MCF-7): Extracts containing this compound have shown cytotoxic effects against this cell line. nih.govresearchgate.net

Lung Carcinoma (A-549): White squill, which is abundant in bufadienolides like this compound, was found to be effective against this cell line. nih.govresearchgate.net

Ovarian Cancer (SKOV-3): Similar to lung cancer, white squill extracts demonstrated efficacy against this cell line. nih.govresearchgate.net

One of the key mechanisms underlying this compound's anticancer activity is its ability to inhibit P-glycoprotein (P-gp). iiarjournals.org P-gp is a protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound can potentially overcome this resistance and enhance the efficacy of other anticancer drugs. iiarjournals.org In fact, multidrug-resistant cells have shown collateral sensitivity to this compound, meaning they are even more susceptible to its effects than non-resistant cells. iiarjournals.org Another proposed mechanism of action for bufadienolides, in general, is the inhibition of Na+/K+-ATPase. acs.org

Research has also explored the modification of this compound to enhance its anticancer properties. For example, differential glycosylation of this compound has been found to increase its anticancer activity, leading to the development of novel drug conjugates. nih.gov

| Cancer Cell Line | Key Finding | Mechanism of Action | Citation |

| NCI tumor cell panel | Exhibits considerable cytotoxicity. | Inhibition of P-glycoprotein. | iiarjournals.org |

| Glioblastoma | Potential therapeutic agent. | Not specified in detail. | nih.gov |

| Breast Adenocarcinoma (MCF-7) | Cytotoxic effects observed. | Not specified in detail. | nih.govresearchgate.net |

| Lung Carcinoma (A-549) | Effective against this cell line. | Abundance of bufadienolides. | nih.govresearchgate.net |

| Ovarian Cancer (SKOV-3) | Effective against this cell line. | Abundance of bufadienolides. | nih.govresearchgate.net |

Antimicrobial and Anthelmintic Effects

In addition to its antiviral and anticancer properties, this compound has been reported to possess antimicrobial and anthelmintic activities. nih.govmdpi.commdpi.com Extracts from plants containing this compound, such as Drimia indica, have been traditionally used to treat microbial infections and intestinal worms. nih.govmdpi.com

Scientific investigations have provided evidence to support these traditional uses. The bulb extracts of D. indica have been tested against a range of microorganisms responsible for various infections. nih.gov While the extract of Urginea maritima did not show significant antiviral activity, one of its active components, this compound, was noted for its antimicrobial properties. ekb.eg The methanolic and methylene (B1212753) chloride fractions of Urginea bulbs have been reported to be antibacterial and anthelmintic. mdpi.com

The antimicrobial spectrum of squill, which contains this compound, is reported to include certain bacteria and fungi. medtigo.com However, the detailed mechanisms and the full spectrum of its antimicrobial and anthelmintic activity are areas that require further investigation to fully understand its potential in treating infectious diseases. rsc.orgscispace.com

| Activity | Organism Type | Source/Compound | Citation |

| Antimicrobial | Bacteria, Fungi | This compound, Squill extracts | medtigo.comekb.eg |

| Anthelmintic | Parasitic worms | Drimia indica extracts | nih.govmdpi.commdpi.com |

Molecular Mechanisms and Cellular Targets of Scillarenin Action

Molecular Interactions with Ion Channels and Membrane Transporters

Scillarenin, a potent cardiac glycoside, exerts its primary physiological effects through a highly specific interaction with the Na+/K+-ATPase, an essential ion pump located in the plasma membrane of most animal cells. This enzyme is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process critical for maintaining cellular membrane potential, osmotic equilibrium, and the electrochemical gradients that drive numerous secondary transport processes. nih.gov this compound binds to a site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding action inhibits the pump's enzymatic activity.

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of ionic events. With the pump's function impaired, the efflux of intracellular Na+ is reduced, causing its concentration within the cell to rise. This elevation in intracellular Na+ directly alters the electrochemical gradient that drives the operation of another crucial membrane transporter: the Na+/Ca2+ exchanger (NCX). biorxiv.org The NCX typically functions in a "forward mode," expelling calcium (Ca2+) ions from the cell in exchange for Na+ ions. proteopedia.org However, the increased intracellular Na+ concentration diminishes the driving force for this Ca2+ extrusion and can cause the NCX to operate in a "reverse mode," transporting Ca2+ into the cell. nuph.edu.ua The net result is a significant increase in the intracellular Ca2+ concentration, which is the fundamental mechanism behind the positive inotropic (increased contractility) effect of cardiac glycosides on heart muscle cells.

Table 1: Key Molecular Interactions of this compound with Membrane Proteins

| Target Protein | Binding Site/Effector | Primary Effect of Interaction | Immediate Consequence |

|---|---|---|---|

| Na+/K+-ATPase | Extracellular domain of α-subunit | Inhibition of ion pumping | Increased intracellular Na+ concentration |

Downstream Signaling Pathways Modulated by this compound

Beyond its direct impact on ion transport, the binding of this compound to the Na+/K+-ATPase initiates a complex array of intracellular signaling pathways. The Na+/K+-ATPase is now understood to function as a signal transducer, where its interaction with cardiac glycosides can trigger signaling cascades, in some cases independently of the inhibition of its ion-pumping function.

A key event is the activation of the non-receptor tyrosine kinase, Src. Upon this compound binding, the Na+/K+-ATPase can recruit and activate Src, which is often co-localized within specialized membrane microdomains called caveolae. scienceopen.com Activated Src can then phosphorylate numerous downstream targets, most notably leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This EGFR transactivation occurs without the need for its natural ligands and initiates further signaling through the Ras-Raf-MEK-ERK (also known as the MAPK) pathway. scienceopen.com This cascade plays a critical role in regulating fundamental cellular processes such as growth, proliferation, and differentiation.

Furthermore, this compound-induced signaling can lead to the generation of reactive oxygen species (ROS). This can occur through the activation of enzymes like NADPH oxidase or via mitochondrial pathways, which can be influenced by the MAPK cascade and increased intracellular Ca2+. scienceopen.com ROS act as second messengers, modulating the activity of redox-sensitive proteins and transcription factors, including NF-κB, which is a key regulator of inflammatory responses and cell survival. The elevated intracellular Ca2+ also functions as a crucial second messenger, activating Ca2+-dependent enzymes like calmodulin kinases (e.g., CaMKII) and the phosphatase calcineurin, which in turn regulate gene expression and other cellular functions.

Table 2: Major Downstream Signaling Pathways Affected by this compound

| Signaling Pathway | Primary Trigger | Key Mediators | Potential Cellular Outcome |

|---|---|---|---|

| Src/EGFR/MAPK Cascade | This compound binding to Na+/K+-ATPase | Src, EGFR, Ras, Raf, MEK, ERK | Modulation of cell proliferation and growth |

| Reactive Oxygen Species (ROS) Signaling | MAPK activation, increased intracellular Ca2+ | NADPH oxidase, Mitochondria, NF-κB | Regulation of inflammation and cell survival |

Conformational Flexibility and Ligand-Protein Binding Dynamics

The interaction between this compound and the Na+/K+-ATPase is a highly specific and dynamic process governed by the conformational states of both the protein and the ligand. The Na+/K+-ATPase cycles through several conformations to transport ions, principally the inward-facing E1 states and the outward-facing E2 states. elifesciences.org Cardiac glycosides, including this compound, exhibit a strong preferential binding to the phosphorylated, outward-facing E2-P conformation of the pump. nih.gov By binding to this state, this compound effectively stabilizes the enzyme in an inactive conformation, preventing the release of the phosphate (B84403) group and the subsequent binding of K+, thereby locking the pump and inhibiting the transport cycle.

The structure of this compound itself is crucial for this high-affinity interaction. It possesses a rigid steroid nucleus, but key flexible elements, particularly the unsaturated lactone ring attached at the C17 position, are critical for its biological activity. The precise orientation of this lactone ring within the binding pocket is a determining factor for the stability of the ligand-protein complex. Structure-activity relationship studies have demonstrated that the α,β-unsaturated nature of the lactone ring is a vital prerequisite for potent inhibitory activity. nuph.edu.ua

Molecular modeling and dynamics simulations have provided deeper insights into the binding pocket. The interaction is stabilized by a network of non-covalent forces, including specific hydrogen bonds and extensive hydrophobic interactions between the this compound molecule and amino acid residues within the transmembrane helices of the Na+/K+-ATPase α-subunit. frontiersin.org Ligand binding can induce subtle conformational shifts in the active site, a concept known as "induced fit," which optimizes the interaction and ensures high-affinity binding. biorxiv.org This dynamic interplay between the ligand's flexibility and the protein's conformational states underscores the molecular basis of this compound's potent and specific action.

Table 3: Factors Influencing this compound-Na+/K+-ATPase Binding

| Factor | Role in Binding Dynamics | Significance |

|---|---|---|

| Protein Conformation | The Na+/K+-ATPase cycles between E1 and E2 states. | This compound preferentially binds to and stabilizes the E2-P conformation, inhibiting the pump cycle. nih.gov |

| Ligand Flexibility | The lactone ring of this compound has conformational freedom. | Allows for optimal positioning and orientation within the binding pocket for high-affinity interaction. biorxiv.org |

| Chemical Interactions | Hydrogen bonds and hydrophobic interactions. | Form the basis of the stable binding between this compound and the amino acid residues of the binding site. frontiersin.org |

Preclinical and in Vitro Efficacy Assessments of Scillarenin

Development and Validation of In Vitro Pharmacological Models for Scillarenin Evaluation

The development and validation of robust in vitro pharmacological models are fundamental to the preclinical assessment of drug candidates like this compound. These models are essential for high-throughput screening and for obtaining reproducible data on a compound's mechanism of action and efficacy. nih.gov The process of drug discovery is both lengthy and costly, and in vitro cellular models play a pivotal role in the initial stages of this process, including efficacy assessments and safety evaluations. nih.gov

For a compound like this compound, which has potential applications in areas such as oncology, a variety of cell-based assays are employed. These assays are designed to evaluate key hallmarks of cancer, such as cell viability, proliferation, apoptosis, and migration. The selection of a specific in vitro model largely depends on the research question being addressed. researchgate.net Commonly used models include cancer cell lines, which provide a platform for initial screening of a compound's cytotoxic or anti-proliferative effects. researchgate.net

The validation of these models is a critical step to ensure that the data generated is reliable and predictive of the in vivo response. This involves establishing a clear relationship between the in vitro concentration-response curves and the in vivo toxicity and efficacy data. epa.gov Furthermore, the development of complex in vitro models, such as three-dimensional (3D) cell cultures (spheroids and organoids) and organ-on-a-chip systems, aims to better mimic the physiological complexity of human tissues. youtube.com These advanced models can provide more accurate predictions of a drug's behavior in the human body. nih.govyoutube.com While specific in vitro models developed exclusively for this compound are not extensively detailed in publicly available literature, the established methodologies for other cardiac glycosides and anticancer agents provide a validated framework for its evaluation.

Efficacy Studies in Ex Vivo Tissue Preparations (e.g., Isolated Guinea-Pig Papillary Muscle, Mesenteric Artery)

Ex vivo studies on isolated tissues provide a valuable intermediate step between in vitro cell culture and in vivo animal models. These preparations allow for the investigation of a compound's physiological effects in a more complex biological environment while maintaining experimental control.

Isolated Guinea-Pig Papillary Muscle:

Mesenteric Artery:

The isolated mesenteric artery is an important ex vivo model for studying the vascular effects of pharmacological agents. nih.govnih.govplos.org This preparation allows for the assessment of a compound's ability to induce vasoconstriction or vasodilation. nih.gov The mesenteric arterial bed plays a significant role in the regulation of systemic blood pressure. plos.org While specific data on the effects of this compound on ex vivo mesenteric artery preparations is not detailed in the available literature, the established protocols for evaluating other vasoactive substances are applicable. For example, studies have investigated the contractile responses to agents like phenylephrine (B352888) and the relaxation induced by acetylcholine (B1216132) or sodium nitroprusside in isolated mesenteric arterial rings. nih.govnih.gov Evaluating this compound in this model would help to understand its potential impact on vascular tone and peripheral resistance.

Application of In Silico Methodologies in Predicting Biological Activity and Efficacy

In silico methodologies, which utilize computational models, have become indispensable tools in modern drug discovery. qima-lifesciences.comnih.govnih.gov These approaches can predict the biological activity, efficacy, and potential targets of a compound before it is synthesized or tested in the laboratory, thereby saving time and resources. qima-lifesciences.comnih.gov

For this compound, a key application of in silico modeling would be to predict its interaction with its primary target, the Na+/K+-ATPase. Molecular docking is a computational technique that can simulate the binding of a ligand, such as this compound, to the binding site of a protein. mdpi.com These simulations can provide insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex. The results of such studies are often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. mdpi.com

While specific in silico studies predicting the biological activity and efficacy of this compound are not extensively documented in the public domain, the methodologies have been widely applied to other compounds targeting the Na+/K+-ATPase and other biological targets. mdpi.com The process often involves building a 3D model of the target protein, preparing the ligand structure, and then using a docking algorithm to predict the most likely binding pose. mdpi.com Subsequent analyses, such as Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) calculations, can be used to estimate the binding free energy, providing a more refined prediction of binding affinity. mdpi.com The application of these predictive models can help to rationalize the results of in vitro and ex vivo studies and guide the design of future experiments. qima-lifesciences.comnih.gov

Comparative Studies with Clinically Used Cardiac Glycosides (e.g., Ouabain, Digoxin)

Comparative studies are essential for contextualizing the efficacy of a new drug candidate relative to existing treatments. For this compound, comparisons with clinically used cardiac glycosides like Ouabain and Digoxin (B3395198) are particularly relevant.

One area where such comparisons have been made is in the context of anticancer activity. A study investigating the cytotoxic effects of cardiac glycosides on the estrogen-independent MDA-MB-231 breast cancer cell line found that Proscillaridin (B1679727) A, a glycoside of this compound, was significantly more potent than both Digoxin and Ouabain. nih.gov The half-maximal inhibitory concentrations (IC50) for cell viability after 48 hours of incubation were 15 nM for Proscillaridin A, 70 nM for Digoxin, and 90 nM for Ouabain. nih.gov

| Compound | IC50 (24h, nM) | IC50 (48h, nM) |

|---|---|---|

| Proscillaridin A | 51 ± 2 | 15 ± 2 |

| Digoxin | 122 ± 2 | 70 ± 2 |

| Ouabain | 150 ± 2 | 90 ± 2 |

These findings suggest that this compound and its derivatives may have a greater therapeutic potential in certain cancers compared to other cardiac glycosides. Further comparative studies on the inotropic effects of this compound versus Digoxin and Ouabain would be necessary to fully understand its cardiovascular profile. While Digoxin is a well-established, albeit weak, positive inotrope used in the management of chronic heart failure, other inotropic agents have often been associated with increased mortality. nih.govpharmacologyeducation.org Therefore, a thorough comparative evaluation of this compound's cardiac effects is crucial.

Toxicological Research of Scillarenin

Acute Toxicity Studies and Lethal Dose (LD50) Determination in Animal Models

Acute toxicity studies are fundamental in the initial safety evaluation of a chemical substance. nih.gov These studies are designed to determine the adverse effects that occur within a short period after the administration of a single, high dose of a substance. nih.gov The primary goal is to identify the median lethal dose (LD50), which is the statistically estimated dose that would cause mortality in 50% of the test animal population. nih.gov

Table 1: General Approach for Acute Toxicity and LD50 Determination

| Parameter | Description |

| Objective | To determine the median lethal dose (LD50) and identify potential acute adverse effects. |

| Test Species | Typically rodents (e.g., rats, mice). science.gov |

| Dose Administration | A single, high dose administered via a specific route (e.g., oral, intravenous). nih.gov |

| Observation Period | Animals are observed for a set period, often up to 14 days, for signs of toxicity and mortality. mdpi.com |

| Key Endpoint | Calculation of the LD50 value, expressed in mg of substance per kg of body weight. nih.gov |

| Additional Observations | Behavioral changes, changes in body weight, and any other signs of toxicity. nih.gov |

Subacute and Chronic Toxicity Investigations

Following acute toxicity assessment, subacute and chronic toxicity studies are conducted to evaluate the effects of repeated exposure to a substance over a longer duration. These investigations are crucial for determining the potential long-term health risks to humans and for establishing safe exposure levels. criver.com

Subacute toxicity studies typically involve exposing animals to a substance daily for a period of 28 to 90 days. criver.com These studies provide insights into the immediate to short-term effects of repeated exposure. criver.com

Chronic toxicity studies extend over a more significant portion of the animal's lifespan, often exceeding 90 days and lasting up to a year or more. criver.comslideshare.net The aim is to detect long-term, cumulative, and delayed adverse effects that might only become apparent after prolonged exposure. criver.com During these studies, a wide range of parameters are monitored, including changes in body weight, food and water consumption, organ weight, blood chemistry, and behavior. criver.comnih.gov Histopathological examinations of organs and tissues are also performed at the end of the study to identify any treatment-related changes. nih.gov Specific data from subacute or chronic toxicity studies on Scillarenin are not widely published.

Assessment of Specific Organ System Toxicity (e.g., Cardiotoxicity, Hepatotoxicity)

Given that this compound is a cardiac glycoside, a thorough assessment of its potential cardiotoxicity is a critical component of its toxicological profile. Cardiotoxicity refers to toxicity that affects the heart. nih.gov Preclinical studies would investigate effects such as changes in heart rate, blood pressure, and electrocardiogram (ECG) parameters. In vitro models, such as cultured heart slices, can also be used to assess the direct effects of a compound on heart tissue, examining viability, structure, function, and gene expression. nih.gov

Hepatotoxicity, or drug-induced liver injury, is another major safety concern in drug development. nih.gov Assessment of hepatotoxicity involves monitoring liver function through blood biochemistry, measuring levels of enzymes like alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), and examining liver tissue for pathological changes such as necrosis or fatty degeneration. nih.gov In the absence of specific published studies on this compound-induced organ toxicity, the evaluation would follow these standard toxicological investigation methods.

Safety Profile and Risk Assessment in Preclinical Development

The preclinical safety assessment integrates data on the compound's toxicokinetics—how it is absorbed, distributed, metabolized, and excreted—to understand its potential toxic effects at various concentrations and exposure durations. porsolt.com The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed in the test animals. nih.gov This information is crucial for decision-making regarding the potential progression of a drug candidate into clinical trials. researchgate.net While a comprehensive preclinical safety profile for this compound is not publicly detailed, its development would necessitate the rigorous toxicological evaluations outlined above. syngeneintl.com

Structure Activity Relationship Sar and Structural Modifications of Scillarenin

Influence of Steroid Nucleus Modifications on Pharmacological Activity

The pharmacological activity of Scillarenin is highly dependent on the integrity and specific substitutions of its steroidal nucleus. This core structure, composed of four fused rings (A, B, C, and D), provides the necessary scaffold for interaction with its primary biological target, the Na+/K+-ATPase enzyme.

Key structural features of the steroid nucleus that are crucial for the activity of bufadienolides, including this compound, have been identified through extensive research. The cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings are fundamental for maintaining the correct three-dimensional conformation required for binding to the Na+/K+-ATPase.

Specific modifications at various positions on the steroid nucleus have been shown to significantly impact biological activity:

Lactone Ring at C-17: The doubly unsaturated six-membered lactone ring (α-pyrone) attached at the C-17β position is an absolute requirement for the cardiotonic and cytotoxic activities of bufadienolides. Disruption or replacement of this lactone ring, for instance, by converting it into a lactam, leads to a significant decrease or complete loss of activity. This highlights the critical role of the α-pyrone moiety in the interaction with the receptor.

Hydroxyl Group at C-14: The presence of a hydroxyl group at the 14β-position is a common feature among active bufadienolides and is considered essential for their biological effects. Derivatives with a 14β-hydroxy group generally exhibit greater potency compared to those with a 14,15-epoxy ring.

Substitutions on the Steroid Core: The introduction of additional hydroxyl or other functional groups at various positions on the steroid nucleus can modulate the activity and selectivity of the compound. For example, hydroxylation at positions C-1β, C-7β, C-11β, and C-12β has been explored in related bufadienolides, with varying effects on cytotoxic activity. The orientation of the hydroxyl group at the C-3 position is also significant; epimerization from a β to an α configuration can lead to a substantial reduction in toxicity. Conversely, modifications such as the introduction of an acetoxyl group at the 16β-position, as seen in bufotalin, can alter the activity profile when compared to the parent compound bufalin.

These findings underscore that the steroid nucleus is not merely a passive scaffold but an active participant in the molecular interactions that lead to the pharmacological effects of this compound.

Importance of the Sugar Moiety (Aglycone vs. Glycoside) in Biological Efficacy

The attachment of a sugar moiety at the C-3 position of the this compound aglycone transforms it into a cardiac glycoside, such as Proscillaridin (B1679727) A (which contains a rhamnose sugar). This glycosylation has a profound impact on the compound's biological efficacy, influencing its pharmacokinetic properties and potency.

The sugar residue is not merely a passive addition; it plays a crucial role in the molecule's interaction with the Na+/K+-ATPase. While the aglycone (this compound) itself can bind to and inhibit the enzyme, the presence of the sugar moiety generally enhances the binding affinity and potency of the compound. This is attributed to additional interactions between the sugar and the extracellular domain of the Na+/K+-ATPase, which can stabilize the drug-receptor complex.

The enhanced biological efficacy of the glycoside form is evident in its potent cytotoxic and anticancer properties. Proscillaridin A, the glycoside of this compound, has demonstrated significant activity against various cancer cell lines at nanomolar concentrations. For instance, in studies on estrogen-independent MDA-MB-231 breast cancer cells, Proscillaridin A exhibited substantially higher cytotoxic potency than other well-known cardiac glycosides like digoxin (B3395198) and ouabain. nih.gov

Comparative Cytotoxic Activity of Proscillaridin A and Other Cardiac Glycosides in MDA-MB-231 Breast Cancer Cells

| Compound | Incubation Time | IC50 (nM) |

|---|---|---|

| Proscillaridin A | 24 h | 51 ± 2 |

| 48 h | 15 ± 2 | |

| Digoxin | 24 h | 122 ± 2 |

| 48 h | 70 ± 2 | |

| Ouabain | 24 h | 150 ± 2 |

| 48 h | 90 ± 2 |

Rational Design and Synthesis of this compound Analogues for Improved Efficacy or Specificity

The compelling biological activities of this compound and its glycosides, coupled with their inherent toxicity, have spurred efforts in the rational design and synthesis of novel analogues. The primary goals of these medicinal chemistry endeavors are to enhance therapeutic efficacy, improve selectivity for cancer cells over healthy cells, and reduce the cardiotoxic side effects associated with this class of compounds.

One promising strategy involves the modification of the sugar moiety of Proscillaridin A. As the glycone portion of the molecule is known to influence both potency and pharmacokinetics, synthetic chemists have explored the creation of novel glycan analogues. By altering the structure of the sugar, such as through acetylation or ketalization, researchers aim to modulate the compound's anticancer properties. These modifications can potentially alter the molecule's ability to interact with the Na+/K+-ATPase or other cellular targets, and could also improve its drug-like properties, such as cell permeability and metabolic stability.

Another approach focuses on modifications of the steroid nucleus. Based on the established SAR, synthetic efforts can be directed towards introducing or altering functional groups at positions known to influence activity. For example, the synthesis of derivatives with modifications at the C-3 position, such as the creation of bufalin-2,3-ene and bufalin-3,4-ene from the related bufadienolide bufalin, has been explored. These changes, which remove the 3-hydroxyl group, can lead to analogues with reduced cytotoxicity while retaining some of the desired biological activities.

The development of efficient synthetic routes to the bufadienolide core is crucial for enabling the creation of a diverse range of analogues. Advances in synthetic organic chemistry, including the use of cross-coupling reactions to attach the lactone subunit to the steroid core, have facilitated the production of these complex molecules. These synthetic platforms allow for the late-stage introduction of diversity, enabling the exploration of a wider chemical space around the this compound scaffold.

Through the combination of SAR studies, computational modeling, and synthetic chemistry, researchers are actively pursuing the development of this compound analogues with improved therapeutic indices. The ultimate goal is to create novel compounds that retain the potent anticancer effects while minimizing the dose-limiting toxicities, thereby unlocking the full therapeutic potential of this fascinating class of natural products.

Future Research Directions and Potential Applications

Elucidation of Novel Therapeutic Targets and Mechanisms of Action for Scillarenin

Future research into this compound will likely focus on identifying novel therapeutic targets and further clarifying its mechanisms of action. A significant area of investigation involves the intricate interplay between apoptosis (programmed cell death) and autophagy (a cellular degradation process).

Apoptosis and Autophagy Interplay:

Apoptosis and autophagy are distinct but interconnected cellular processes that determine cell fate. mdpi.com The relationship between them is complex and can be either synergistic or antagonistic depending on the cellular context. nih.gov Research indicates that various compounds can trigger both apoptotic and autophagic pathways in cancer cells. mdpi.com

Key molecular players in this crosstalk include the B-cell lymphoma 2 (Bcl-2) family of proteins and Beclin-1. Anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit autophagy by binding to Beclin-1. nih.govnih.gov Conversely, the dissociation of Beclin-1 from this complex can induce autophagy. mdpi.com JNK-mediated phosphorylation of Bcl-2 can disrupt the Bcl-2/Beclin-1 complex, freeing Beclin-1 to initiate autophagy. nih.gov Furthermore, caspases, the key executioners of apoptosis, can cleave Beclin-1, generating a truncated fragment that can no longer promote autophagy, thereby shifting the balance towards apoptosis. nih.gov

Future studies on this compound could investigate its specific effects on these key regulatory proteins. Elucidating how this compound modulates the balance between apoptosis and autophagy could reveal novel therapeutic strategies. For instance, understanding whether this compound-induced autophagy is a pro-survival or pro-death mechanism in different cancer types is crucial. Some anticancer drugs can induce multiple types of cell death, which could be a strategy to overcome drug resistance. mdpi.com

Potential Molecular Targets for this compound:

| Pathway Component | Potential Role in this compound's Mechanism | Therapeutic Implication |

| Bcl-2 Family Proteins | Modulation of the interaction between anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) and pro-autophagic Beclin-1. mdpi.comnih.govnih.gov | Inducing apoptosis and/or autophagy by disrupting inhibitory complexes. |

| Beclin-1 | Regulation of the formation of the autophagosome, a key structure in autophagy. nih.gov | Potential to control the autophagic response in cancer cells. |

| Caspases | Execution of the apoptotic pathway, potentially influenced by or influencing autophagy. nih.govyoutube.com | Understanding the primary mode of cell death induced by this compound. |

| JNK Pathway | Phosphorylation of Bcl-2, leading to the dissociation of the Bcl-2/Beclin-1 complex and induction of autophagy. nih.gov | A potential upstream signaling pathway targeted by this compound. |

| STAT3 Pathway | Inhibition of STAT3 signaling has been shown to induce both apoptosis and autophagy in cancer cells. mdpi.com | Exploring if this compound acts as a STAT3 inhibitor. |

Identifying such specific molecular interactions will be paramount for the rational design of future therapies and for identifying patient populations most likely to respond to this compound treatment. nih.govnih.gov

Translational Research Bridging Preclinical Findings to Clinical Development

Translating promising preclinical data into effective clinical applications is a critical and often challenging phase in drug development. cmu.ac.thresearchgate.net For this compound, this process will require a systematic approach to bridge the gap between laboratory findings and patient care.

The primary goal of translational research is to ensure that scientific innovations from basic research are effectively moved into clinical practice to improve health outcomes. cmu.ac.thnih.gov This "bench-to-bedside" approach involves rigorous preclinical studies using relevant cell culture and animal models to establish safety, potential efficacy, and mechanisms of action. cmu.ac.thresearchgate.net However, a significant challenge lies in the fact that preclinical models cannot always perfectly simulate the complexity of human disease. nih.gov

Key Steps in the Translational Pathway for this compound:

Robust Preclinical Evaluation: Comprehensive in vitro and in vivo studies are necessary to generate a strong evidence base. This includes using a variety of cancer cell lines and appropriate animal models that mimic human disease to evaluate the pharmacodynamics and potential toxicities of this compound. nih.govnih.govresearchgate.net

Biomarker Identification: The development of biomarkers is crucial for predicting patient response and monitoring treatment efficacy. nih.gov For this compound, potential biomarkers could include the expression levels of its molecular targets or downstream signaling molecules.

Phase I and II Clinical Trials: Following successful preclinical evaluation, this compound would need to undergo Phase I clinical trials to determine its safety and appropriate dosing in humans, followed by Phase II trials to assess its efficacy in specific cancer types. nih.govresearchgate.net

The journey from preclinical discovery to clinical application is often lengthy and expensive, with a high rate of failure for many drug candidates. nih.gov Overcoming these hurdles for this compound will require interdisciplinary collaboration between basic scientists, clinicians, and regulatory agencies. researchgate.netnih.gov

Investigation of Combination Therapies and Synergistic Effects with Other Therapeutic Agents

A promising avenue for future cancer therapy involves the use of combination treatments to enhance efficacy, overcome drug resistance, and reduce toxicity. researchgate.netnih.gov Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies is a critical area for future research.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. researchgate.netnih.gov This approach can allow for the use of lower doses of each drug, potentially minimizing side effects while achieving a potent therapeutic outcome. nih.govnih.gov

Potential Combination Strategies for this compound:

| Combination Agent Class | Rationale for Synergy | Potential Outcome |

| Conventional Chemotherapeutics | Many chemotherapeutic agents induce apoptosis. nih.gov this compound's potential to modulate both apoptosis and autophagy could complement the action of these drugs. nih.govmdpi.com | Enhanced cancer cell killing and overcoming resistance mechanisms. mdpi.comresearchgate.net |

| Targeted Therapies | Combining this compound with drugs that target specific oncogenic pathways could create a multi-pronged attack on cancer cells. | Increased therapeutic selectivity and efficacy. nih.gov |

| Immunotherapies | Some chemotherapies have been shown to have a synergistic effect with immunotherapy. nih.govaacr.org Exploring this compound's immunomodulatory properties is a potential future direction. | Potentiation of the anti-tumor immune response. |

| Other Natural Compounds | Herbal combinations have been studied for their synergistic effects in targeting multiple pathways involved in cancer progression. | Development of novel, multi-component anticancer regimens. |

Preclinical studies would be essential to identify the most effective combinations and to understand the underlying molecular mechanisms of any observed synergy. researchgate.net The Chou-Talalay method for calculating the combination index (CI) is a common approach to quantify whether a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). researchgate.net

Exploration of Advanced Drug Delivery Systems for this compound

Advanced drug delivery systems (ADDS) offer a powerful strategy to overcome challenges associated with conventional drug administration, such as poor solubility, lack of target specificity, and rapid clearance. The development of such systems for this compound could significantly enhance its therapeutic potential.

Nanoparticle-based drug delivery systems have garnered considerable interest due to their unique properties. nih.govmdpi.compharmainfo.in These systems can encapsulate therapeutic agents, protecting them from degradation and improving their bioavailability. nih.gov

Types of Nanocarriers for Potential this compound Delivery:

| Nanocarrier Type | Description | Potential Advantages for this compound Delivery |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. nih.gov | Improved drug stability, prolonged circulation time, and potential for targeted delivery. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers, which can be tailored for controlled drug release. pharmainfo.innih.gov | Sustained release of this compound at the target site and ease of surface modification for active targeting. nih.govnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Composed of solid lipids, offering good biocompatibility and high drug-loading capacity. | Enhanced stability for this compound and potential for controlled release. |

| Micelles | Self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell, suitable for solubilizing poorly water-soluble drugs. nih.gov | Increased solubility and bioavailability of this compound. nih.gov |

By modifying the size, surface characteristics, and material composition of these nanocarriers, it is possible to achieve targeted drug delivery. nih.gov This can be accomplished through passive targeting, which relies on the enhanced permeability and retention (EPR) effect in tumor tissues, or active targeting, which involves attaching specific ligands to the nanoparticle surface to bind to receptors overexpressed on cancer cells. nih.govnih.gov The use of intelligent controlled-release systems that respond to specific stimuli within the tumor microenvironment, such as pH or enzymes, is also an exciting area of research. beilstein-journals.orgbeilstein-journals.org

Future research should focus on formulating this compound within various nanocarrier systems and evaluating their efficacy and biodistribution in preclinical models. nih.gov

Concluding Remarks on Scillarenin Research

Synthesis of Current Academic Research Findings on Scillarenin

This compound, a bufadienolide cardiac glycoside, has been the subject of renewed scientific interest, primarily for its potential as an anticancer agent. As the aglycone of proscillaridin (B1679727), its biological activity has been explored in various preclinical studies. Current research findings indicate that this compound exerts its anticancer effects through a multi-targeted approach, a characteristic often observed with natural products.

A significant focus of recent research has been on the synthesis of this compound derivatives to enhance its therapeutic properties. Although specific recent and comprehensive reviews on this compound are not abundant, the broader research on cardiac glycosides provides a framework for understanding its mechanisms. For instance, studies on compounds with similar structures, such as the synthesis of derivatives from other natural products like Scillascillin, have shown that chemical modifications can lead to significantly improved anticancer activity against various cancer cell lines, including liver, breast, and ovarian cancer. jmaps.in This suggests a promising avenue for the development of this compound-based therapeutics.

The primary mechanism of action attributed to this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium and subsequently calcium levels, which can trigger a cascade of events leading to apoptosis (programmed cell death) and autophagy in cancer cells. Furthermore, research into other natural compounds with anticancer properties has highlighted the importance of targeting various signaling pathways. While not explicitly detailed for this compound in recent comprehensive reviews, it is plausible that its anticancer activity involves the modulation of pathways such as PI3K/Akt, MAPK, and Wnt/β-catenin, which are known to be affected by other flavonoids and cardiac glycosides.

Recent investigations into plant-derived bioactives have shown that they can exhibit anticancer potential through cytotoxicity, and by inducing apoptosis, angiogenesis, and cell cycle arrest. rsc.org These compounds often affect molecular activity through various signaling pathways, including the STAT-3, PI3K/Akt, and Ras/MAP-kinase pathways. rsc.org The anticancer properties of numerous natural compounds and their derivatives are actively being explored, with a focus on improving their efficacy and overcoming challenges such as solubility and metabolic stability. researchgate.netmdpi.comnih.govresearchgate.net

| Compound Family | General Anticancer Mechanisms | Relevant Signaling Pathways |

| Cardiac Glycosides | Inhibition of Na+/K+-ATPase, Induction of apoptosis and autophagy | PI3K/Akt, MAPK, STAT-3 |

| Flavonoids | Cytotoxicity, Cell cycle arrest, Anti-inflammatory | NF-κB, Wnt/β-catenin |

| Alkaloids | DNA damage, Inhibition of topoisomerase | p53 pathway |

Remaining Challenges and Unanswered Questions in this compound Research

Despite the promising preclinical findings, the translation of this compound into a clinical anticancer agent is fraught with challenges, many of which are common to natural product drug development.

A primary hurdle is the optimization of its pharmacokinetic profile . Natural products often suffer from poor solubility, low metabolic stability, and limited bioavailability, which can impede their clinical advancement. researchgate.net While the synthesis of derivatives is a key strategy to address these issues, identifying the optimal chemical modifications for this compound that enhance efficacy while minimizing toxicity remains a significant challenge.

Another critical area of uncertainty is the precise identification of all molecular targets of this compound in cancer cells. While Na+/K+-ATPase is a known target, the full spectrum of its interactions and off-target effects is not completely understood. A comprehensive understanding of its molecular targets is crucial for predicting its efficacy and potential side effects. drugtargetreview.comdiscoveryontarget.com The development of targeted therapies against specific molecules involved in cancer cell growth and survival is a major focus in modern oncology, and positioning this compound within this paradigm requires a deeper mechanistic understanding. nih.gov

The potential for drug resistance is another unanswered question. Cancer cells are known to develop resistance to therapies, and it is crucial to investigate the mechanisms by which they might become resistant to this compound. Understanding these mechanisms could inform the development of combination therapies to overcome resistance.

Furthermore, there is a lack of clinical trial data for this compound. While preclinical studies provide a foundation, the safety and efficacy of this compound in human patients can only be determined through well-designed clinical trials. nih.govucsd.educancer.gov The challenges in designing and conducting clinical trials for rare diseases or for compounds with a novel mechanism of action are significant and will need to be addressed for this compound's clinical development. nih.govnih.gov

| Research Area | Key Challenges and Unanswered Questions |

| Pharmacokinetics | Poor solubility, low metabolic stability, and limited bioavailability. |

| Pharmacodynamics | Complete elucidation of all molecular targets and off-target effects. |

| Drug Resistance | Mechanisms of potential acquired resistance in cancer cells. |

| Clinical Translation | Lack of human clinical trial data on safety and efficacy. |

Broader Implications of this compound Research for Natural Product Drug Discovery and Development

The ongoing research into this compound holds broader implications for the field of natural product drug discovery and development, a field that has historically provided a significant portion of our anticancer armamentarium.

This compound's journey from a natural source to a potential therapeutic underscores the enduring value of natural products as a source of novel chemical scaffolds and bioactive compounds . researchgate.netmdpi.com The unique and complex structures of natural products often provide starting points for the development of new drugs with novel mechanisms of action.

The challenges faced in this compound research highlight the critical role of medicinal chemistry and synthetic biology in optimizing natural product leads. The synthesis of derivatives to improve potency and pharmacokinetic properties is a well-established strategy in drug development. researchgate.netmdpi.comnih.govresearchgate.net The study of this compound and its analogues contributes to the growing body of knowledge on structure-activity relationships for cardiac glycosides and other natural compounds.

Furthermore, the investigation into this compound's multi-targeted mechanism of action reinforces a growing appreciation for the polypharmacological approach in cancer therapy. Unlike highly specific targeted therapies, compounds that modulate multiple pathways may be more effective against the heterogeneity of cancer and less prone to the rapid development of resistance.

Finally, the hurdles in translating this compound to the clinic are emblematic of the broader challenges in the drug development pipeline . drugdiscoverynews.comcas.orgzeclinics.com These include the need for better predictive preclinical models, the complexities of clinical trial design, and the high attrition rates of drug candidates. The lessons learned from the development of this compound can inform strategies to overcome these obstacles for other natural product-based drug candidates, ultimately contributing to the development of safer and more effective cancer therapies. The continued exploration of plant-derived bioactives as anticancer agents remains a promising frontier in oncology research. rsc.orgwaocp.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。